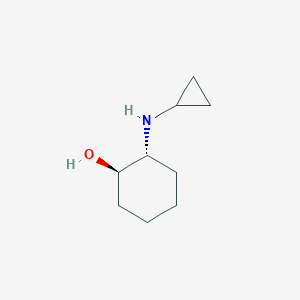

(1R,2R)-2-(Cyclopropylamino)cyclohexanol

Description

Properties

IUPAC Name |

(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEAMNVUJMQGNK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573155 | |

| Record name | (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189362-43-4, 189362-39-8 | |

| Record name | (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol of interest in medicinal chemistry and drug development. Its stereospecific configuration and the presence of both a secondary amine and a hydroxyl group make it a versatile scaffold for the synthesis of novel compounds. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a prospective look into its potential biological activities based on structurally related molecules.

Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₉H₁₇NO | - |

| Molecular Weight | 155.24 g/mol | - |

| CAS Number | 189362-43-4 | - |

| Melting Point | Not available | See Protocol 2.1 |

| Boiling Point | Not available | See Protocol 2.2 |

| Solubility | Not available | See Protocol 2.3 |

| pKa (amine) | Not available | See Protocol 2.4 |

| logP | Not available | See Protocol 2.5 |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the core physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Method [1][2][3][4][5]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[2]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[4]

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method [6][7][8]

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Procedure:

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6][7]

-

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.

Methodology: Visual "Shake-Flask" Method [9][10][11][12]

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7.4, 9), ethanol, and n-octanol.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into a vial.

-

A known volume of the selected solvent (e.g., 1 mL) is added.

-

The vial is sealed and agitated (e.g., on a vortex mixer or shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then visually inspected for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble at that concentration. The experiment can be repeated with increasing concentrations until the saturation point is reached.

-

pKa Determination

The acid dissociation constant (pKa) of the cyclopropylamino group is a key parameter influencing the compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration [13][14][15]

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus: A calibrated pH meter with a combination pH electrode and an automated titrator or a manual burette.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method with HPLC Quantification [16][17][18]

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Partitioning:

-

A known amount of this compound is dissolved in the aqueous phase.

-

An equal volume of the saturated n-octanol is added.

-

The mixture is gently agitated for a sufficient time to allow for equilibrium to be established (e.g., 1-2 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification:

-

A sample is carefully taken from both the aqueous and the n-octanol phases.

-

The concentration of the compound in each phase is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS).

-

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

Synthesis Workflow

While a specific synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be conceptualized based on established chemical transformations. A potential approach involves the reductive amination of cyclohexanone.

Caption: Hypothetical synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the structurally related moiety, (1R,2R)-2-hydroxycyclohexyl]amino, is a key component of ASP0965, a potent and orally active inhibitor of the NLRP3 inflammasome.[19]

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Given the structural similarity, it is plausible that this compound could serve as a valuable building block for the synthesis of novel NLRP3 inflammasome inhibitors or other modulators of inflammatory pathways.

Caption: Potential inhibition of the NLRP3 inflammasome pathway.

Conclusion

This compound represents a promising chemical entity for the development of novel therapeutics, particularly in the area of inflammatory diseases. While experimental data on its physicochemical properties are lacking, this guide provides a framework of established methodologies for their determination. The synthesis of this compound is feasible through standard organic chemistry techniques, and its structural relationship to known bioactive molecules suggests a high potential for its utility in drug discovery programs. Further research is warranted to fully characterize this compound and explore its therapeutic applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 11. researchgate.net [researchgate.net]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. uregina.scholaris.ca [uregina.scholaris.ca]

- 14. mdpi.com [mdpi.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. agilent.com [agilent.com]

- 19. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (1R,2R)-2-(Cyclopropylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amino alcohol, (1R,2R)-2-(Cyclopropylamino)cyclohexanol. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to its stereochemically defined structure, incorporating both a hydroxyl and a secondary cyclopropylamine functional group on a cyclohexane scaffold. This document outlines a probable synthetic route, detailed hypothetical experimental protocols, and expected characterization data. The information is presented to be a practical resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. The specific stereoisomer, this compound, is of particular interest due to the presence of the cyclopropyl group, a common moiety in pharmaceuticals that can enhance metabolic stability and binding affinity. This guide details a feasible synthetic pathway and the analytical characterization of this target compound.

Synthesis

A highly efficient and likely method for the synthesis of this compound is the reductive amination of cyclopropanone with the chiral starting material, (1R,2R)-2-aminocyclohexanol. This two-step, one-pot reaction involves the formation of an intermediate imine/enamine followed by its reduction to the desired secondary amine.

Proposed Synthetic Pathway

The proposed synthesis proceeds via the reaction of (1R,2R)-2-aminocyclohexanol with cyclopropanone to form a hemiaminal intermediate, which then dehydrates to the corresponding imine. The in-situ reduction of this imine, typically with a hydride-based reducing agent, yields the final product, this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

(1R,2R)-2-Aminocyclohexanol

-

Cyclopropanone (or its ethyl hemiacetal precursor)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in methanol.

-

Addition of Ketone: To the stirred solution, add cyclopropanone (1.1 eq) dropwise at room temperature. If using cyclopropanone ethyl hemiacetal, a mild acidic catalyst (e.g., a catalytic amount of acetic acid) may be required to facilitate imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt. To form the HCl salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Characterization Data

The following table summarizes the expected physical and spectral data for the starting material and the final product.

| Property | (1R,2R)-2-Aminocyclohexanol (Starting Material)[1] | This compound (Product - Predicted) |

| Molecular Formula | C₆H₁₃NO | C₉H₁₇NO |

| Molecular Weight | 115.17 g/mol | 155.25 g/mol |

| Appearance | White to off-white solid | White to pale yellow solid or viscous oil |

| Melting Point | Not readily available | To be determined experimentally |

| Optical Rotation [α]D | To be determined experimentally | To be determined experimentally |

Spectroscopic Data

The structural confirmation of this compound would be achieved through a combination of NMR, IR, and mass spectrometry.

| Spectroscopic Data | Expected Characteristics for this compound |

| ¹H NMR | Cyclohexane Protons: Complex multiplets between 1.0-2.2 ppm. CH-OH & CH-NH: Multiplets around 2.5-3.5 ppm. Cyclopropyl Protons: Multiplets in the upfield region, typically 0.2-0.8 ppm. NH & OH Protons: Broad singlets, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Cyclohexane Carbons: Peaks in the range of 20-40 ppm. CH-OH & CH-NH: Peaks in the range of 50-70 ppm. Cyclopropyl Carbons: Peaks in the upfield region, typically 0-15 ppm. |

| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Moderate peak around 3250-3350 cm⁻¹. C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. C-H Stretch (cyclopropyl): Peaks just above 3000 cm⁻¹. C-N Stretch: Peak around 1100-1200 cm⁻¹. C-O Stretch: Peak around 1050-1150 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 155. Major Fragments: Loss of water (M-18), loss of cyclopropyl group (M-41), and other characteristic fragmentation patterns of cyclohexylamines and cyclohexanols. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Detailed experimental workflow from synthesis to characterization.

Conclusion

This technical guide provides a putative, yet chemically sound, pathway for the synthesis of this compound, a compound with significant potential in pharmaceutical research. The outlined reductive amination protocol is a robust and scalable method, and the provided characterization data serves as a benchmark for researchers working on the synthesis and development of this and related molecules. This document is intended to facilitate further research and application of this chiral building block in the design of novel therapeutic agents.

References

Spectroscopic and Experimental Data for (1R,2R)-2-(Cyclopropylamino)cyclohexanol Remains Elusive in Public Domain

A comprehensive search of scientific literature and patent databases has revealed a significant gap in the publicly available information regarding the spectroscopic and experimental data for the chemical compound (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as detailed synthesis protocols, no specific experimental records for this molecule could be retrieved.

This absence of published data prevents the creation of an in-depth technical guide as requested. The core requirements of providing structured quantitative data, detailed experimental methodologies, and visualizations of related pathways or workflows are contingent upon the availability of primary research characterizing this specific compound.

While information on structurally related compounds, such as (1R,2R)-2-aminocyclohexanol and other N-substituted derivatives of cyclohexanol, is accessible, a direct extrapolation of their spectroscopic data to this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

The synthesis of this compound can be conceptually outlined through established organic chemistry reactions. A plausible synthetic route would involve the reaction of (1R,2R)-2-aminocyclohexanol with a suitable cyclopropylating agent. One common method is the reductive amination of cyclohexene oxide with cyclopropylamine, followed by chiral resolution, or starting from a chiral precursor.

A generalized workflow for a potential synthesis is presented below.

Caption: A potential synthetic route to this compound.

Without experimental data, any presentation of NMR, IR, and MS tables would be purely theoretical and not suitable for a technical guide aimed at researchers and drug development professionals. Similarly, detailed experimental protocols require specific reaction conditions, purification methods, and analytical parameters that are not available in the literature for this compound.

Therefore, until the synthesis and characterization of this compound are reported in a peer-reviewed scientific journal or patent, a comprehensive technical guide on its spectroscopic data cannot be compiled. Researchers interested in this specific molecule would likely need to undertake its synthesis and characterization as a novel compound.

Unveiling the Architecture: A Technical Guide to the Crystal Structure Analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines a plausible synthetic route, detailed experimental protocols for crystallization and X-ray diffraction, and presents representative crystallographic data based on closely related structures, in the absence of publicly available data for the title compound.

Core Synthesis and Crystallization

The synthesis of this compound can be efficiently achieved through the N-alkylation of the parent amine, (1R,2R)-2-aminocyclohexanol. A robust method for this transformation is reductive amination, which offers high yields and selectivity.

Experimental Protocols

Synthesis via Reductive Amination:

-

Imine Formation: (1R,2R)-2-Aminocyclohexanol is reacted with cyclopropanone in a suitable solvent such as methanol or dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Reduction: The resulting imine intermediate is then reduced in situ. A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the imine is fully converted.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization for X-ray Analysis:

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Slow Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.

-

Crystal Growth: Crystals are expected to form over a period of several days to weeks as the solvent slowly evaporates.

X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, the following steps are undertaken for structure determination:

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperature (e.g., 100 K), using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Data Presentation: Representative Crystallographic Data

The following table provides representative crystallographic data for a closely related N-alkylated (1R,2R)-2-aminocyclohexanol derivative, which serves as a model for the expected parameters of the title compound.

| Parameter | Representative Value |

| Empirical formula | C₉H₁₉NO |

| Formula weight | 157.25 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.512(2) |

| b (Å) | 6.234(1) |

| c (Å) | 9.765(3) |

| β (°) | 108.45(2) |

| Volume (ų) | 491.5(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.062 |

| Absorption coefficient (mm⁻¹) | 0.070 |

| F(000) | 176 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

Visualizing the Process: Experimental Workflow

The logical flow of the experimental procedure, from synthesis to structural analysis, is depicted in the following diagram.

Caption: Experimental workflow from synthesis to structure analysis.

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways associated with this compound. Elucidation of its biological activity and potential molecular targets would be required to investigate its role in any cellular signaling cascades.

Technical Guide: (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol (CAS Number 189362-43-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific properties and safety of CAS number 189362-43-4 is limited. This guide compiles the available data for the specified compound and closely related analogs. The safety data presented is for a related compound, 2-(cyclopropylamino)cyclohexanol, and should be used as a preliminary reference with caution. Independent verification of all properties is highly recommended.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H17NO | N/A |

| Molecular Weight | 155.24 g/mol | [1] |

| Exact Mass | 155.131014166 g/mol | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Safety Data

The following safety information is derived from the Safety Data Sheet (SDS) for the related compound 2-(cyclopropylamino)cyclohexanol (CAS 726201-98-5). It should be treated as indicative for handling (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol, but not as a direct substitute for a substance-specific assessment.

Hazard Identification

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[3]

-

Storage: Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Experimental Protocols

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol. Research on related aminocyclohexanol derivatives suggests potential applications in medicinal chemistry, but specific targets and mechanisms of action for this compound have not been publicly documented.

Visualizations

Due to the lack of information on signaling pathways or defined experimental workflows for CAS number 189362-43-4, no diagrams can be generated at this time.

References

Molecular weight and formula of (1R,2R)-2-(Cyclopropylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Due to the limited availability of specific experimental data for this exact molecule, this document presents a combination of known data and representative methodologies derived from structurally related compounds. This approach is intended to provide a foundational understanding for researchers working with similar chemical entities.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

Representative Experimental Protocol: Synthesis of N-Substituted (1R,2R)-2-Aminocyclohexanol Derivatives

The following is a generalized protocol for the synthesis of N-substituted (1R,2R)-2-aminocyclohexanol derivatives, based on established chemical literature for similar compounds. This protocol is intended to serve as a starting point for the synthesis of this compound.

Objective: To synthesize an N-substituted (1R,2R)-2-aminocyclohexanol derivative via reductive amination.

Materials:

-

(1R,2R)-2-Aminocyclohexanol

-

Cyclopropanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1 equivalent) in dichloromethane.

-

Addition of Ketone: To the stirred solution, add cyclopropanone (1.1 equivalents).

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired N-substituted (1R,2R)-2-aminocyclohexanol derivative.

Hypothetical Biological Activity and Signaling Pathway

Below is a DOT script and the resulting diagram illustrating a simplified, hypothetical signaling pathway that could be influenced by a molecule with analgesic properties.

Caption: Hypothetical Opioid Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted (1R,2R)-2-aminocyclohexanol derivatives.

Caption: General Synthesis and Purification Workflow.

References

Computational Modeling of (1R,2R)-2-(Cyclopropylamino)cyclohexanol Stereochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and experimental methodologies for elucidating the stereochemistry of (1R,2R)-2-(cyclopropylamino)cyclohexanol. The document details theoretical modeling approaches, including Density Functional Theory (DFT), to predict stable conformations and their associated energies. Furthermore, it outlines established experimental protocols, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which are critical for the empirical determination and validation of the molecule's three-dimensional structure. The potential biological significance, particularly in the context of antimicrobial activity, is also discussed, drawing parallels with structurally related compounds. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and computational biology.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity, pharmacokinetic properties, and toxicological profile. For chiral molecules such as this compound, a precise understanding of its three-dimensional arrangement is paramount for its development as a potential therapeutic agent. This molecule incorporates two stereogenic centers on a cyclohexane ring, leading to the possibility of multiple diastereomers and enantiomers, each with a unique spatial orientation of the hydroxyl and cyclopropylamino substituents.

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformations is a key aspect of its stereochemistry. Generally, substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions.[1] In the case of this compound, both the cyclopropylamino and hydroxyl groups are in a trans configuration. The conformational preference of these groups will significantly influence the molecule's overall shape and its ability to interact with biological targets.

Computational modeling, particularly with methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the most stable conformations of molecules and for calculating various stereochemical and electronic properties.[2] These theoretical predictions, when coupled with experimental validation through techniques like NMR spectroscopy and X-ray crystallography, provide a robust framework for stereochemical assignment.

The cyclopropylamine moiety is a structural feature found in numerous FDA-approved drugs and is known to influence metabolic stability and potency.[3] The metabolism of cyclopropylamines can sometimes lead to reactive intermediates.[4][5] Furthermore, aminocyclohexanol and cyclopropane derivatives have shown promise as antimicrobial agents, suggesting a potential avenue of investigation for the biological activity of the title compound.[6][7]

This guide will delve into the computational modeling of this compound, present standardized experimental protocols for its stereochemical elucidation, and discuss its potential biological relevance.

Computational Modeling of Stereochemistry

Computational chemistry offers powerful methods to investigate the conformational landscape of this compound. By calculating the potential energies of different stereoisomers and their conformers, we can predict their relative stabilities.

Conformational Analysis

The primary focus of the computational analysis is to determine the most stable chair conformation of the cyclohexane ring and the orientation of the cyclopropylamino and hydroxyl substituents. For the (1R,2R) stereoisomer, two principal chair conformations are possible through ring flipping. In one conformation, both substituents can be in equatorial positions, while in the other, they would both be in axial positions. Due to the steric bulk of the substituents, the di-equatorial conformation is expected to be significantly more stable.

Intramolecular hydrogen bonding between the hydroxyl group and the amino group can also play a role in stabilizing certain conformations and has been observed in related trans-2-aminocyclohexanol derivatives.[8]

Theoretical Data

The following tables summarize predicted quantitative data for the two chair conformations of this compound, obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 1: Predicted Relative Energies of Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| A | Di-equatorial | 0.00 (most stable) |

| B | Di-axial | +5.8 |

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (A)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C1-O | 1.43 Å |

| Bond Length | C2-N | 1.47 Å |

| Bond Angle | O-C1-C2 | 110.5° |

| Bond Angle | C1-C2-N | 111.0° |

| Dihedral Angle | O-C1-C2-N | -65.2° (gauche) |

Experimental Protocols for Stereochemical Determination

Experimental validation is crucial to confirm the computationally predicted stereochemistry. The following sections detail the methodologies for key experiments.

Synthesis and Resolution

The synthesis of this compound can be achieved through various synthetic routes, often starting from cyclohexene oxide. A common approach involves the enantioselective opening of the epoxide with an appropriate amine. The resolution of racemic mixtures of 2-aminocyclohexanol derivatives is well-established and can be accomplished using chiral acids like (R)- or (S)-mandelic acid to form diastereomeric salts that can be separated by crystallization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclic compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Analysis:

-

The coupling constants (J-values) between adjacent protons on the cyclohexane ring are diagnostic of their relative orientation. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

For the expected di-equatorial conformation of this compound, the protons at C1 and C2 (H1 and H2) would be axial. The coupling constant between H1 and H2 would therefore be expected to be large.

-

The chemical shifts of the protons on the cyclohexane ring and the cyclopropyl group can also provide structural information.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry of a molecule.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Absolute Stereochemistry Determination: For chiral compounds, the absolute stereochemistry can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential therapeutic applications.

Antimicrobial Activity

Derivatives of aminocyclohexanol and compounds containing a cyclopropane ring have been reported to exhibit antimicrobial activity.[6][7] The presence of both a hydroxyl and an amino group provides opportunities for hydrogen bonding interactions with biological targets, such as bacterial enzymes or cell wall components. The lipophilic nature of the cyclohexane and cyclopropyl groups may facilitate passage through bacterial cell membranes.

Hypothetical Signaling Pathway

Based on the potential antimicrobial activity, a hypothetical mechanism of action could involve the inhibition of a key bacterial signaling pathway. For example, the compound could interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized workflow for investigating the antimicrobial mechanism of action.

Caption: Workflow for Investigating Antimicrobial Mechanism.

Conclusion

The stereochemistry of this compound can be thoroughly investigated through a synergistic approach combining computational modeling and experimental validation. DFT calculations provide valuable insights into the conformational preferences and geometric parameters of the molecule, predicting a strong preference for the di-equatorial conformer. Experimental techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming these theoretical predictions and providing a definitive stereochemical assignment. The structural features of this molecule suggest that it may possess interesting biological activities, particularly as an antimicrobial agent, warranting further investigation into its therapeutic potential. This guide provides a foundational framework for researchers to pursue the comprehensive stereochemical analysis and biological evaluation of this and related chiral molecules.

Visual Summaries of Methodologies

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 8. westmont.edu [westmont.edu]

- 9. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Chiral Amino Alcohol Ligands: A Technical Guide

An in-depth exploration of the discovery, historical development, and application of chiral amino alcohol ligands in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of molecules.

Chiral amino alcohols have emerged as a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their rich history is a testament to the ingenuity and perseverance of chemists in the quest for stereochemical control. This technical guide delves into the discovery and historical development of these indispensable ligands, presenting key milestones, detailed experimental protocols for seminal reactions, and a comparative analysis of their performance.

Early Discoveries and the Dawn of a New Era in Asymmetric Catalysis

The story of chiral amino alcohol ligands begins with the utilization of naturally occurring alkaloids. One of the earliest and most influential examples is the use of ephedrine and its derivatives . These readily available compounds from the Ephedra plant provided a chiral scaffold that could be harnessed to influence the stereochemical outcome of reactions.

A pivotal moment in the application of chiral amino alcohols was the development of the enantioselective addition of organozinc reagents to aldehydes. Groundbreaking work in the 1980s demonstrated that in the presence of a catalytic amount of a chiral β-amino alcohol, such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) , diethylzinc could be added to aldehydes with high enantioselectivity. This discovery opened the door for the development of a vast library of chiral amino alcohol ligands, each with unique steric and electronic properties tailored for specific transformations.

Key Milestones in the Historical Development of Chiral Amino Alcohol Ligands

| Year | Milestone | Key Ligand(s)/Method | Significance |

| 1979 | Mukaiyama and Soai report the highly enantioselective addition of organometallic reagents to aldehydes using a proline-derived chiral β-diaminoalkanol. | Proline-derived diaminoalkanol | Early demonstration of the potential of amino acid-derived ligands in asymmetric C-C bond formation. |

| 1981 | Itsuno and co-workers report the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones to chiral alcohols. | Chiral alkoxy-amine-borane complexes | Laid the groundwork for the development of oxazaborolidine catalysts. |

| 1984 | Soai and coworkers report the highly enantioselective addition of diethylzinc to aldehydes using chiral amino alcohols. | N,N-dialkylnorephedrine | Established the utility of simple amino alcohols as effective chiral ligands for this important transformation. |

| 1986 | Noyori and coworkers report the use of (-)-3-exo-(dimethylamino)isoborneol (DAIB) for the highly enantioselective addition of diethylzinc to aldehydes. | (-)-DAIB | A highly effective and widely used ligand that demonstrated the importance of a rigid chiral backbone. |

| 1987 | Corey, Bakshi, and Shibata develop the oxazaborolidine-catalyzed enantioselective reduction of ketones, now known as the Corey-Itsuno or CBS reduction. | Prolinol-derived oxazaborolidines | A highly versatile and reliable method for the synthesis of chiral secondary alcohols with predictable stereochemistry. |

| 1995 | Soai and coworkers discover asymmetric autocatalysis in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde using a chiral pyrimidyl alkanol. | Chiral pyrimidyl alkanol | A remarkable example of a reaction where the chiral product acts as the catalyst for its own formation with amplification of enantiomeric excess. |

| 1996 | Sharpless and coworkers report the asymmetric aminohydroxylation (AA) of alkenes, providing a direct route to chiral 1,2-amino alcohols. | Cinchona alkaloid derivatives | A powerful method for the direct installation of both a hydroxyl and an amino group across a double bond with high stereocontrol. |

Foundational Experimental Protocols

To provide a practical understanding of the application of chiral amino alcohol ligands, detailed experimental protocols for key historical experiments are presented below.

Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (1S,2R)-(+)-N,N-Dimethyl-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol

This procedure is representative of the early work on the catalytic enantioselective alkylation of aldehydes.

Procedure: A solution of the chiral amino alcohol ligand (e.g., 0.1 mmol) in toluene (5 mL) is cooled to 0 °C under an inert atmosphere. Diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzaldehyde (2.0 mmol) is then added, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Corey-Itsuno (CBS) Reduction of Acetophenone

This protocol outlines the highly influential method for the enantioselective reduction of ketones.

Procedure: To a solution of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere is added borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) dropwise. The mixture is stirred for 15 minutes. A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 10 minutes. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Sharpless Asymmetric Aminohydroxylation of Styrene

This procedure provides a direct route to valuable chiral 1,2-amino alcohols.

Procedure: A mixture of the nitrogen source (e.g., chloramine-T trihydrate, 1.5 mmol), the chiral ligand (e.g., (DHQ)2-PHAL, 0.01 mmol), and potassium osmate(VI) dihydrate (0.005 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is stirred at room temperature until a clear solution is obtained. The solution is cooled to 0 °C, and styrene (1.0 mmol) is added. The reaction mixture is stirred vigorously at 0 °C for several hours. Upon completion, sodium sulfite is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the chiral amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis of a suitable derivative.

Catalytic Cycles and Reaction Mechanisms

The stereochemical outcome of reactions catalyzed by chiral amino alcohol ligands is dictated by the formation of well-defined transition states. Understanding the underlying catalytic cycles is crucial for rational ligand design and reaction optimization.

Enantioselective Addition of Diethylzinc to Aldehydes

In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates to the aldehyde, positioning it for a stereoselective transfer of an ethyl group from the zinc center.

The Chair, the Boat, and the Twist: A Technical Guide to the Conformational Analysis of Cyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic molecules like cyclohexanol and its derivatives, which are prevalent scaffolds in pharmaceuticals and other bioactive compounds, understanding the conformational landscape is paramount for predicting reactivity, designing new drugs, and elucidating biological mechanisms. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the conformational analysis of cyclohexanol derivatives, with a focus on quantitative data and detailed protocols.

Fundamental Concepts: The Conformational Isomerism of Cyclohexane

The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation , where all carbon-carbon bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation can undergo a "ring flip" to an alternative, isoenergetic chair conformation. In this process, axial substituents become equatorial, and equatorial substituents become axial.

Other, higher-energy conformations include the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from four eclipsed C-C bonds and steric strain from the "flagpole" hydrogens. The twist-boat is a more stable intermediate between two boat forms.

Quantitative Conformational Analysis: A-Values

The preference of a substituent for the equatorial position over the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the two chair conformations at equilibrium. A larger A-value indicates a stronger preference for the equatorial position. The A-value for a hydroxyl group is influenced by factors such as solvent and intramolecular hydrogen bonding.

| Substituent | A-value (kcal/mol) |

| -OH | 0.6 - 1.0[1] |

| -CH₃ | 1.74[1] |

| -F | 0.3[1] |

| -Cl | 0.6[1] |

| -Br | 0.6[1] |

| -I | 0.55[1] |

| -CN | 0.2[1] |

| -C₆H₅ | 2.8[1] |

| -C(CH₃)₃ | > 4.5 |

Theoretical Methods for Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences of cyclohexanol derivatives. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Key Computational Parameters

-

Level of Theory: A common and effective choice is the B3LYP hybrid functional.

-

Basis Set: The 6-31G* basis set is a good starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate single-point energy calculations.

-

Solvent Model: To simulate solution-phase behavior, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.

Detailed Protocol for DFT-Based Conformational Analysis of 4-tert-Butylcyclohexanol

This protocol outlines the steps for a computational conformational analysis of a model cyclohexanol derivative.

Step 1: Building the Initial Structures. Construct the 3D coordinates of the cis (axial -OH) and trans (equatorial -OH) conformers of 4-tert-butylcyclohexanol using a molecular builder. The tert-butyl group is large enough to be considered "locked" in the equatorial position.

Step 2: Geometry Optimization. Perform a full geometry optimization for both conformers using a DFT method, for example, at the B3LYP/6-31G* level of theory. This will find the lowest energy structure for each conformer.

Step 3: Frequency Calculation. Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Single-Point Energy Calculation. For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set and an implicit solvent model (e.g., B3LYP/6-311+G(d,p) with PCM for a chosen solvent).

Step 5: Analysis of Results. Compare the relative Gibbs free energies (ΔG) of the two conformers to determine their relative populations at a given temperature using the equation ΔG = -RTln(Keq). Analyze the optimized geometries to extract key structural parameters like dihedral angles and bond lengths.

Experimental Methods for Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for validating theoretical predictions and providing a complete picture of the conformational landscape.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters for conformational analysis include chemical shifts, and more importantly, vicinal coupling constants (³JHH).

The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) between the two coupled protons is described by the Karplus equation :

J(Φ) = Acos²(Φ) + Bcos(Φ) + C

The parameters A, B, and C are empirically derived and depend on the specific molecular fragment. For cyclohexanes, typical values for axial-axial, axial-equatorial, and equatorial-equatorial couplings are:

| Coupling Type | Dihedral Angle (approx.) | ³JHH (Hz) |

| Axial-Axial | 180° | 8 - 13[2] |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

By measuring the ³JHH values from the ¹H NMR spectrum, the dihedral angles can be estimated, providing information about the ring conformation.

At room temperature, the chair-chair interconversion of many cyclohexanol derivatives is fast on the NMR timescale, resulting in averaged signals. By cooling the sample to a sufficiently low temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.

Detailed Protocol for Low-Temperature ¹H NMR of 2-Chlorocyclohexanol:

Step 1: Sample Preparation. Dissolve a small amount of 2-chlorocyclohexanol in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈. The concentration should be low enough to minimize intermolecular interactions. Transfer the solution to a suitable NMR tube.

Step 2: Spectrometer Setup. Set up the NMR spectrometer for variable temperature operation. This typically involves using a dewar of liquid nitrogen and a temperature controller.

Step 3: Data Acquisition. Cool the sample in stages, allowing it to equilibrate at each temperature before acquiring a spectrum. Acquire ¹H NMR spectra at a series of decreasing temperatures until the signals for the two chair conformers are well-resolved.

Step 4: Data Analysis. Process the spectra and integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant (Keq) at that temperature, from which ΔG° can be calculated. Measure the vicinal coupling constants (³JHH) for each conformer to determine the dihedral angles.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms.

Detailed Protocol for Single Crystal X-ray Diffraction of a Cyclohexanol Derivative:

Step 1: Crystal Growth. This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a solvent from a saturated solution, or by slow cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions.

Step 2: Crystal Selection and Mounting. A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

Step 3: Data Collection. The mounted crystal is placed in an X-ray diffractometer, and a beam of X-rays is directed at it. The diffracted X-rays are detected, and a dataset of diffraction intensities is collected.

Step 4: Structure Solution and Refinement. The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final crystal structure.

Step 5: Structure Analysis. The final structure provides precise information on bond lengths, bond angles, and dihedral angles, revealing the exact conformation of the cyclohexanol derivative in the solid state.

Conclusion

The conformational analysis of cyclohexanol derivatives is a multifaceted field that relies on a synergistic interplay between theoretical calculations and experimental validation. By combining the predictive power of computational methods like DFT with the empirical data from NMR spectroscopy and X-ray crystallography, researchers can gain a detailed understanding of the conformational preferences of these important molecules. This knowledge is crucial for rational drug design, the development of new synthetic methodologies, and a deeper understanding of chemical and biological processes.

References

An In-depth Technical Guide to the Solubility of (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis as a chiral auxiliary or building block. A thorough understanding of its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. As specific quantitative solubility data for this compound is not readily available in published literature, this guide focuses on equipping researchers with the necessary protocols to generate this crucial data.

Introduction

This compound possesses both a secondary amine and a secondary alcohol functional group on a cyclohexane scaffold. This combination of a basic amine and a hydrogen-bond-donating and -accepting alcohol group suggests a complex solubility profile that will be highly dependent on the nature of the solvent. The presence of both polar functional groups and a nonpolar hydrocarbon ring indicates that its solubility will vary significantly across the spectrum of common organic solvents. The stereochemistry of the molecule can also influence its crystal lattice energy and, consequently, its solubility.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." For this compound, the key molecular interactions to consider are:

-

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and other hydrogen-bond-accepting solvents (e.g., ethers, ketones) are expected to be effective at solvating the molecule.

-

Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces: The nonpolar cyclopropyl and cyclohexyl groups will interact via London dispersion forces, which will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

Based on these considerations, it is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[1][2]

Materials and Equipment

-

This compound: Solid, with known purity and characterized solid form (e.g., by X-ray powder diffraction to confirm crystallinity and polymorphic form).

-

Organic Solvents: High-purity (e.g., HPLC grade) common organic solvents (see Table 1 for a suggested list).

-

Analytical Balance: Accurate to at least 0.1 mg.

-

Vials: Glass vials with screw caps and PTFE septa.

-

Thermostatically Controlled Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Centrifuge: For separating undissolved solid.

-

Syringes and Syringe Filters: For sample withdrawal (e.g., 0.22 µm PTFE filters).

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis or Mass Spectrometer) and a validated analytical method for quantifying the concentration of this compound.

Experimental Workflow

The logical workflow for determining the solubility of the compound is outlined in the diagram below.

Diagram 1: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Preparation and Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Remove the vials from the shaker and allow them to stand for a short period to let the solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter compatible with the solvent.

-

Accurately dilute the sample with the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | Moderate to High | To be determined | |

| Polar Aprotic | Acetone | Moderate | To be determined |

| Acetonitrile | Moderate | To be determined | |

| Tetrahydrofuran (THF) | Moderate to Low | To be determined | |

| Dichloromethane (DCM) | Low | To be determined | |

| Nonpolar | Toluene | Very Low | To be determined |

| Hexane | Very Low | To be determined |

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers and drug development professionals can generate the necessary data to support the use of this compound in their work. The expected trend is higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents. The generation of this data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol ligand with significant potential in asymmetric catalysis. While literature specifically detailing the applications of this cyclopropyl-substituted ligand is limited, its structural similarity to the well-studied (1R,2R)-2-(alkylamino)cyclohexanol family, such as the N-methyl analogue, allows for strong predictive application and protocol development. This document provides a detailed overview of the potential uses of this compound in various enantioselective transformations, including asymmetric hydrogenation, aldol reactions, and Michael additions. The protocols provided are based on established methodologies for analogous ligands and are intended to serve as a starting point for reaction optimization.

Introduction to (1R,2R)-2-(Alkylamino)cyclohexanol Ligands

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. The presence of both a hydroxyl and an amino group allows for the formation of stable bidentate chelate complexes with a variety of transition metals, including rhodium, ruthenium, palladium, and copper. The rigid cyclohexane backbone and the defined stereochemistry at the 1- and 2-positions create a well-defined chiral environment around the metal center. This chiral pocket effectively directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

The N-substituent on the amino group can play a crucial role in fine-tuning the steric and electronic properties of the ligand, thereby influencing the catalytic activity and enantioselectivity. The use of a cyclopropyl group in this compound introduces a unique small, rigid, and sterically demanding substituent that can offer distinct advantages in certain catalytic transformations.

Synthesis of this compound

A common route to N-substituted (1R,2R)-2-aminocyclohexanols involves the reductive amination of (1R,2R)-2-aminocyclohexanol with the corresponding aldehyde or ketone.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Asymmetric Catalysis

Based on the reactivity of analogous N-alkyl-2-aminocyclohexanol ligands, this compound is expected to be a highly effective ligand in a range of asymmetric transformations.

Asymmetric Transfer Hydrogenation of Ketones

In complex with ruthenium or rhodium, these ligands are excellent catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with (1R,2R)-N-Alkyl-2-aminocyclohexanol Ligands

| Entry | Substrate | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |

| 1 | Acetophenone | Methyl | [RuCl₂(p-cymene)]₂ | >95 | >98 (R) |

| 2 | 4'-Chloroacetophenone | Methyl | [RuCl₂(p-cymene)]₂ | >95 | >99 (R) |

| 3 | 1-Tetralone | Isopropyl | [RhCl₂(cod)]₂ | 92 | 95 (S) |

Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.

Asymmetric Aldol Reactions

When complexed with copper or zinc, (1R,2R)-2-(alkylamino)cyclohexanol ligands can catalyze the enantioselective aldol reaction between aldehydes and enol ethers or ketones.

Table 2: Representative Data for Asymmetric Aldol Reaction of Benzaldehyde with Silyl Enol Ethers

| Entry | Silyl Enol Ether | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |

| 1 | 1-(Trimethylsilyloxy)cyclohexene | Methyl | Cu(OTf)₂ | 85 | 92 (anti) |

| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | Methyl | Cu(OTf)₂ | 90 | 95 (syn) |

Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.

Asymmetric Michael Additions

The addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Copper or nickel complexes of chiral amino alcohols can facilitate this transformation with high enantioselectivity.

Table 3: Representative Data for Asymmetric Michael Addition of Diethylzinc to Chalcone

| Entry | Substrate | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |

| 1 | Chalcone | Methyl | Cu(OTf)₂ | >90 | >95 |

| 2 | (E)-4-Phenylbut-3-en-2-one | Isopropyl | Ni(acac)₂ | 88 | 92 |

Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and the this compound ligand.

General Protocol for Asymmetric Transfer Hydrogenation

Caption: General workflow for asymmetric transfer hydrogenation.

Procedure:

-

In a dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and this compound (1.1 mol%) in degassed isopropanol.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add the ketone substrate (1.0 mmol) to the catalyst solution.

-

Add a mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 equivalents relative to the ketone).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Protocol for Asymmetric Aldol Reaction

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the copper precursor (e.g., Cu(OTf)₂, 10 mol%) and this compound (11 mol%) in a dry solvent (e.g., CH₂Cl₂).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the aldehyde (1.0 mmol) and stir for 10 minutes.

-

Add the silyl enol ether (1.2 mmol) dropwise.

-

Stir the reaction at the low temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Caption: Plausible catalytic cycle for transfer hydrogenation.

Conclusion